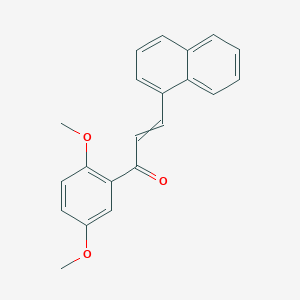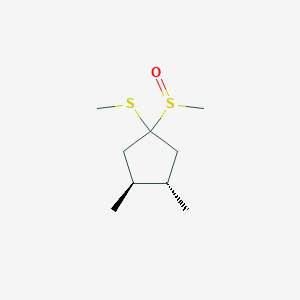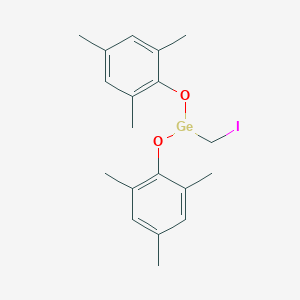
CID 78068656
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78068656” is a chemical entity cataloged in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 78068656 are not explicitly documented. the general approach to synthesizing complex organic compounds typically involves multi-step reactions, purification processes, and quality control measures to ensure the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
CID 78068656 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and halogenated hydrocarbons. The specific conditions, such as temperature, pressure, and catalysts, vary depending on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in halogenated compounds.
Aplicaciones Científicas De Investigación
CID 78068656 has a wide range of scientific research applications. It is used in:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In the study of metabolic pathways and the identification of bioactive metabolites.
Industry: Utilized in the production of specialized chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of CID 78068656 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and triggering downstream biological responses. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to CID 78068656 can be identified using PubChem’s 2-dimensional and 3-dimensional neighboring sets. These similar compounds share structural features and may exhibit comparable chemical and biological properties .
Uniqueness
This compound is unique due to its specific chemical structure and the resulting properties
Conclusion
This compound is a compound of significant interest in the scientific community Its unique chemical properties, diverse reaction pathways, and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry
Propiedades
Fórmula molecular |
C19H24GeIO2 |
|---|---|
Peso molecular |
483.9 g/mol |
InChI |
InChI=1S/C19H24GeIO2/c1-12-7-14(3)18(15(4)8-12)22-20(11-21)23-19-16(5)9-13(2)10-17(19)6/h7-10H,11H2,1-6H3 |
Clave InChI |
NISLGTMVXWOHKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)O[Ge](CI)OC2=C(C=C(C=C2C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide](/img/structure/B14175944.png)
![1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole](/img/structure/B14175955.png)
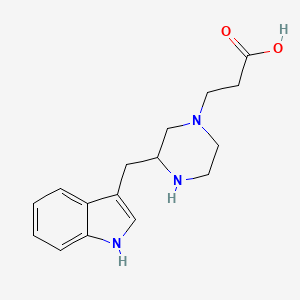
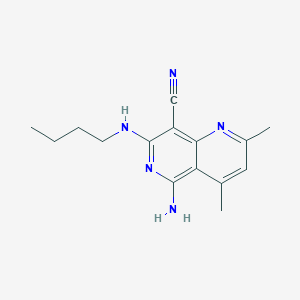
![N-(9-ethoxy-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B14175975.png)
![9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole](/img/structure/B14175982.png)
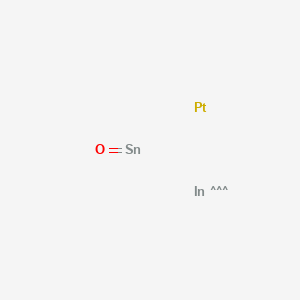
![2,4-Pyrimidinediamine, N2-[1-(5-fluoro-2-pyrimidinyl)ethyl]-5-methyl-N4-(1-methyl-1H-imidazol-4-yl)-](/img/structure/B14175993.png)
![(2S)-2-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14175994.png)

